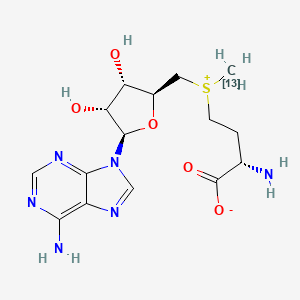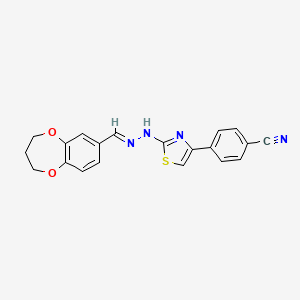
RXFP1 receptor agonist-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RXFP1 receptor agonist-4 is a compound that targets the relaxin family peptide receptor 1 (RXFP1). RXFP1 is a G protein-coupled receptor (GPCR) that plays a crucial role in reproductive and cardiovascular physiology. The receptor is activated by the hormone relaxin-2, which is involved in various physiological processes, including vasodilation, angiogenesis, and anti-inflammatory responses .
Méthodes De Préparation
The synthesis of RXFP1 receptor agonist-4 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
RXFP1 receptor agonist-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted analogs .
Applications De Recherche Scientifique
RXFP1 receptor agonist-4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study GPCR signaling pathways and receptor-ligand interactions. In biology, it helps in understanding the physiological roles of RXFP1 in various tissues and organs. In medicine, this compound is being investigated for its potential therapeutic benefits in conditions such as heart failure, fibrosis, and inflammation. In industry, it may be used in the development of new drugs targeting RXFP1 .
Mécanisme D'action
The mechanism of action of RXFP1 receptor agonist-4 involves binding to the RXFP1 receptor and activating downstream signaling pathways. Upon binding, the receptor undergoes a conformational change that allows it to interact with G proteins, leading to the activation of various intracellular signaling cascades. These pathways include the upregulation of the endothelin system, extracellular matrix remodeling, moderation of inflammation, and angiogenesis .
Comparaison Avec Des Composés Similaires
RXFP1 receptor agonist-4 can be compared with other similar compounds, such as relaxin-2, B7-33, and AZD5462. Relaxin-2 is the natural ligand for RXFP1 and has similar physiological effects. B7-33 is a single-chain derivative of relaxin-2 that selectively activates specific signaling pathways. AZD5462 is a small molecule agonist that has shown promise in preclinical studies for its renal and cardiovascular effects. This compound is unique in its specific binding affinity and activation profile, making it a valuable tool for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C32H24F7N3O5S |
|---|---|
Poids moléculaire |
695.6 g/mol |
Nom IUPAC |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-[[5-[5-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazol-3-yl]-2-methoxybenzoyl]amino]-6-(trifluoromethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C32H24F7N3O5S/c1-46-23-7-2-15(26-19-8-14(13-43)9-24(19)47-42-26)10-20(23)29(44)41-27-18-5-3-16(31(34,35)36)11-25(18)48-28(27)30(45)40-17-4-6-22(33)21(12-17)32(37,38)39/h2-7,10-12,14,19,24,43H,8-9,13H2,1H3,(H,40,45)(H,41,44) |
Clé InChI |
HORJWYLVZVHDBF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NOC3C2CC(C3)CO)C(=O)NC4=C(SC5=C4C=CC(=C5)C(F)(F)F)C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
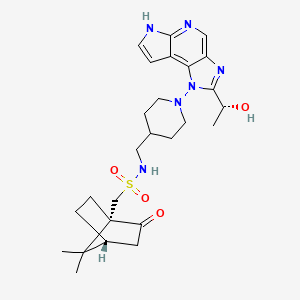
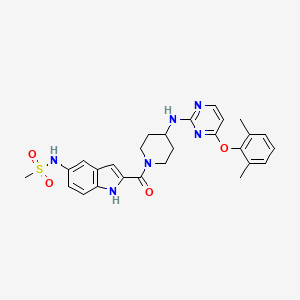
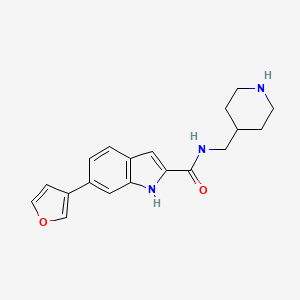
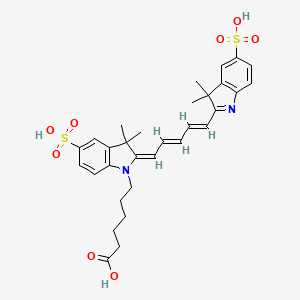
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)


